molecular formula C22H18N2O3 B11256237 N-(2-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

N-(2-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B11256237
M. Wt: 358.4 g/mol
InChI Key: YAHWAYGOJCNXIB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with benzoic acid derivatives to form the benzoxazole core. Subsequent reactions introduce the ethoxyphenyl and phenyl groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The process may also involve heating under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl or benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can serve as a probe or marker due to its fluorescent properties. It can be used in imaging studies to track biological processes at the cellular level.

Medicine

Potential medicinal applications include its use as a scaffold for drug development. The compound’s structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The pathways involved can include signal transduction cascades or metabolic processes, leading to the desired biological outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide stands out due to the presence of both ethoxyphenyl and phenyl groups, which confer unique chemical properties

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C22H18N2O3/c1-2-26-20-11-7-6-10-19(20)23-22(25)16-12-13-18-17(14-16)21(27-24-18)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,23,25)

InChI Key

YAHWAYGOJCNXIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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